molecular formula C6H8BrN2OP B8139974 (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Cat. No.: B8139974
M. Wt: 235.02 g/mol
InChI Key: CXGGWIFQTNZZNP-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C6H8BrN2OP It is a brominated pyrimidine derivative that contains a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide typically involves the bromination of pyrimidine derivatives followed by the introduction of the dimethylphosphine oxide group. One common method involves the reaction of 5-bromopyrimidine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation or reduction reactions may result in different phosphorus-containing compounds .

Scientific Research Applications

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that influence biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyrimidin-2-yl)dimethylphosphine oxide
  • (5-Fluoropyrimidin-2-yl)dimethylphosphine oxide
  • (5-Iodopyrimidin-2-yl)dimethylphosphine oxide

Uniqueness

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications where bromine’s chemical characteristics are advantageous .

Properties

IUPAC Name

5-bromo-2-dimethylphosphorylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGWIFQTNZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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